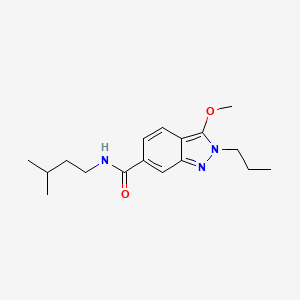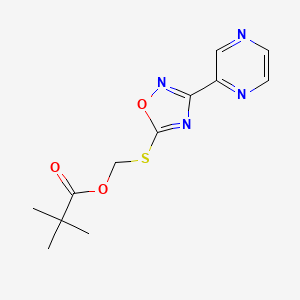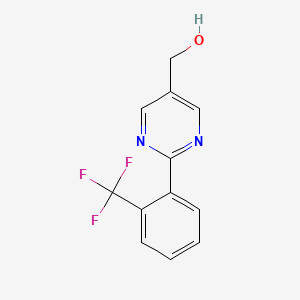
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely found in nature, including in foods and as pheromones in insects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of aminoacetone with ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.
Scientific Research Applications
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The specific pathways involved depend on the context of its application, such as its role as a flavor compound or a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the ethoxy group.
2,5-Dimethylpyrazine: A simpler derivative with only methyl substituents.
3-Ethyl-2,5-dimethyl-1,2,3-tricarboxylate: A more complex derivative with additional carboxylate groups.
Uniqueness
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxy group, in particular, enhances its solubility and reactivity compared to other pyrazine derivatives.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N2O/c1-4-11-8-7(3)9-5-6(2)10-8/h5,7,9H,4H2,1-3H3 |
InChI Key |
XOWQTZPFGMKCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CNC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


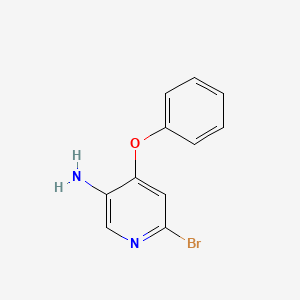
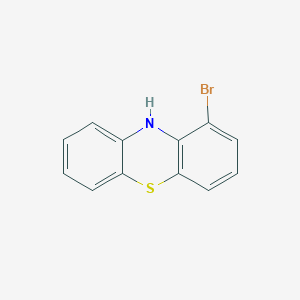
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
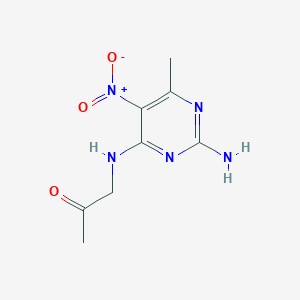

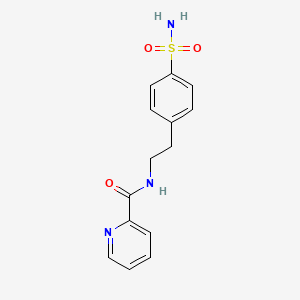
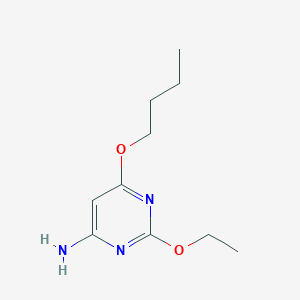

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)

